Benzo[b]thiophene-6-methanesulfonyl chloride
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Overview
Description
Benzo[b]thiophene-6-methanesulfonyl chloride is a chemical compound with the molecular formula C9H7ClO2S2 It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-6-methanesulfonyl chloride can be synthesized through several methods. One common approach involves the iodocyclization and oxidation of alkynes to produce methyl sulfone-containing benzo[b]thiophenes . Another method involves the use of aryne intermediates with alkynyl sulfides to form benzo[b]thiophenes in a one-step intermolecular reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using palladium-catalyzed coupling reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-6-methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, alkynyl sulfides, and aryne intermediates. Reaction conditions often involve mild temperatures and the use of solvents such as toluene .
Major Products Formed
The major products formed from reactions involving this compound include various substituted benzo[b]thiophenes, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Benzo[b]thiophene-6-methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-methanesulfonyl chloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can inhibit enzymes such as cholinesterases by binding to their active sites . The compound’s effects are mediated through pathways involving enzyme inhibition and molecular docking interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[b]thiophene-6-methanesulfonyl chloride include:
- Benzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-3-carboxylic acid
- Benzo[b]thiophene-2-sulfonamide
Properties
Molecular Formula |
C9H7ClO2S2 |
---|---|
Molecular Weight |
246.7 g/mol |
IUPAC Name |
1-benzothiophen-6-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2 |
InChI Key |
FIICSEWKMRHBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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